molecular formula C9H10N2O2S B1403301 1-Methyl-1H-indole-7-sulfonic acid amide CAS No. 2168249-75-8

1-Methyl-1H-indole-7-sulfonic acid amide

Cat. No.: B1403301
CAS No.: 2168249-75-8
M. Wt: 210.26 g/mol
InChI Key: JLLDNQZEOSZNNN-UHFFFAOYSA-N
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Description

1-Methyl-1H-indole-7-sulfonic acid amide (CAS: 2168249-75-8, Product Code: ACI-04570) is a high-purity sulfonamide-based indole derivative supplied with a minimum purity of 95% . This compound belongs to a class of organic compounds known for their significant value in medicinal and synthetic chemistry, particularly as key intermediates in the design of novel bioactive molecules . The core structure of this compound combines a 1-methyl-1H-indole system with a sulfonic acid amide functional group. In research, sulfonamide-functionalized indoles are frequently explored as privileged scaffolds in drug discovery due to their wide range of potential physiological activities. Literature indicates that indole-sulfonamide hybrids are of substantial interest for developing new agents with antimicrobial, anticancer, and anti-inflammatory properties, among others . For instance, related sulfonamide-based indole derivatives have demonstrated promising in vitro antimicrobial activity against pathogens such as Staphylococcus aureus and Klebsiella pneumoniae . Furthermore, complex indole-sulfonamide molecules like E-7820 have been investigated in clinical trials as integrin alpha-2 inhibitors for the treatment of advanced cancers, highlighting the therapeutic potential of this chemical class . Researchers utilize this compound as a versatile building block for the synthesis of more complex molecules. Its structural features make it suitable for further chemical modifications, enabling structure-activity relationship (SAR) studies and the exploration of new chemical space in hit-to-lead optimization campaigns. This product is intended For Research Use Only. It is not intended for personal, veterinary, or human therapeutic or diagnostic use.

Properties

IUPAC Name

1-methylindole-7-sulfonamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H10N2O2S/c1-11-6-5-7-3-2-4-8(9(7)11)14(10,12)13/h2-6H,1H3,(H2,10,12,13)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JLLDNQZEOSZNNN-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1C=CC2=C1C(=CC=C2)S(=O)(=O)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H10N2O2S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

210.26 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Indole Core Formation

The indole ring system can be synthesized by classical methods such as the Fischer indole synthesis, which involves the acid-catalyzed reaction of phenylhydrazine derivatives with aldehydes or ketones. This method is adaptable for preparing substituted indoles including those with sulfonic acid amide groups.

N-Methylation

Detailed Process Example

A representative synthetic procedure adapted from patent literature and research publications is as follows:

Step Reagents & Conditions Description
1. Sulfonation Chlorosulfonic acid, 0-50°C, 1-3 hours Sulfonation of 1-methylindole at the 7-position to form 1-methylindole-7-sulfonyl chloride
2. Amidation Ammonia or ammonium hydroxide, 0-25°C, 2-6 hours Conversion of sulfonyl chloride to sulfonic acid amide
3. Purification Crystallization or extraction Isolation of 1-Methyl-1H-indole-7-sulfonic acid amide with high purity

This method benefits from mild reaction conditions and avoids harsh reagents that could degrade the indole ring.

Reaction Medium and Catalysts

  • Solvents: Protic solvents such as ethanol or methanol, or aprotic solvents like dichloromethane or N,N-dimethylformamide can be used depending on the step.
  • Acid Catalysts: Sulfonation typically uses strong acids like chlorosulfonic acid. Amidation may proceed without additional catalysts or with mild bases.
  • Temperature Control: Critical for regioselectivity and minimizing side reactions; typical ranges are 0-50°C for sulfonation and ambient temperature for amidation.

Analytical Monitoring and Purification

  • Monitoring: Reaction progress is monitored by chromatographic techniques such as HPLC or TLC to ensure complete conversion.
  • Purification: The product is purified by recrystallization or solvent extraction to achieve high purity suitable for further applications.

Research Findings and Industrial Relevance

  • The preparation methods for indole sulfonic acid amides have been optimized to be cost-effective and scalable.
  • Novel intermediates and reaction conditions have been developed to improve yields and reduce environmental impact.
  • The processes avoid heavy metal catalysts and toxic reagents, aligning with green chemistry principles.
  • These methods are foundational for synthesizing pharmaceutical intermediates like naratriptan, indicating the importance of efficient preparation of related indole sulfonic acid amides.

Summary Table of Preparation Parameters

Parameter Typical Conditions/Values
Starting Material 1-Methylindole or substituted indole derivatives
Sulfonating Agent Chlorosulfonic acid, sulfur trioxide complexes
Amidation Agent Ammonia, ammonium hydroxide
Methylating Agent Methyl iodide, dimethyl sulfate
Solvents Ethanol, methanol, dichloromethane, DMF
Temperature Range 0–50°C (sulfonation), ambient (amidation)
Reaction Time 1–6 hours per step
Purification Methods Recrystallization, solvent extraction
Monitoring Techniques HPLC, TLC

Chemical Reactions Analysis

Types of Reactions: 1-Methyl-1H-indole-7-sulfonic acid amide undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using agents like potassium permanganate or hydrogen peroxide, leading to the formation of sulfonic acid derivatives.

    Reduction: Reduction reactions can be performed using reducing agents such as lithium aluminum hydride, resulting in the formation of corresponding amines.

    Substitution: Electrophilic substitution reactions are common due to the electron-rich nature of the indole ring.

Common Reagents and Conditions:

Major Products Formed:

Scientific Research Applications

Scientific Research Applications

The applications of 1-Methyl-1H-indole-7-sulfonic acid amide span various disciplines:

Chemistry

  • Building Block for Complex Molecules : This compound serves as a crucial building block in organic synthesis, facilitating the creation of more complex chemical structures.
  • Reagent in Organic Reactions : It is employed as a reagent in various organic reactions, contributing to advancements in synthetic methodologies.

Biology

  • Antiviral and Anticancer Properties : Research indicates that indole derivatives, including this compound, have potential as antiviral and anticancer agents due to their interactions with biological targets. Studies have shown that these compounds can inhibit viral replication and exhibit cytotoxic effects on cancer cells .
  • Cellular Mechanisms : The compound influences cellular processes by modulating signaling pathways and gene expression related to cell cycle regulation and apoptosis.

Medicine

  • Therapeutic Potential : Investigations are ongoing into the therapeutic applications of this compound for treating diseases such as cancer and viral infections. Its ability to interact with specific biological targets positions it as a candidate for drug development .
  • Pharmaceutical Compositions : The compound has been explored for inclusion in pharmaceutical formulations aimed at treating various health conditions, including metabolic disorders and infections .

Industrial Applications

  • Dyes and Pigments : The compound is utilized in the production of dyes and pigments, showcasing its versatility beyond biological applications.
  • Corrosion Inhibitors : It has potential use as a corrosion inhibitor in industrial settings, contributing to material longevity and performance .

Case Studies

Several case studies highlight the effectiveness of this compound in various applications:

StudyFocusFindings
Antiviral Activity Evaluation against Hepatitis C Virus (HCV)Derivatives showed significant antiviral activity with specific substitutions enhancing efficacy .
Anticancer Research Cytotoxic effects on cancer cell linesDemonstrated potent cytotoxicity against multiple cancer types, suggesting potential therapeutic uses .
Synthetic Methodologies Development of new synthetic routesImproved yields and reaction times were achieved using this compound as a key intermediate .

Mechanism of Action

The mechanism of action of 1-methyl-1H-indole-7-sulfonic acid amide involves its interaction with specific molecular targets. The indole ring can bind to various receptors and enzymes, modulating their activity. The sulfonic acid amide group enhances the compound’s solubility and facilitates its interaction with biological molecules. This interaction can lead to the inhibition of enzyme activity or the modulation of signaling pathways, resulting in therapeutic effects.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Functional Group Variations

Sulfonic Acid Amide vs. Carboxylic Acid
  • 1-Methyl-1H-indole-7-carboxylic acid (CAS: 167479-16-5) replaces the sulfonic acid amide with a carboxylic acid group (C10H9NO2, MW: 175.19 g/mol). Carboxylic acids are less acidic (pKa ~4-5) compared to sulfonic acid derivatives (pKa ~1-2), impacting solubility and reactivity.
Sulfonic Acid Amide vs. Sulfonyl Group
  • 1-(Benzenesulfonyl)-7-methoxyindole (CAS: 146073-32-7) contains a benzenesulfonyl group. Sulfonyl derivatives often exhibit enhanced stability and are used in pharmaceuticals, but their safety profiles differ; this compound requires stringent first-aid measures for inhalation exposure .

Substituent Effects on Bioactivity

  • Antimicrobial Indole Derivatives: Substituted 1H-indole-7-amines, such as trifluoroacetoacetate-based amides, demonstrate high antimicrobial activity .
  • Trifluoromethyl Substitution: 1-Methyl-7-(trifluoromethyl)-1H-indazol-3-amine (C9H8F3N3, MW: 215.18 g/mol) incorporates a trifluoromethyl group, a bioisostere known to increase metabolic stability and lipophilicity. This contrasts with the sulfonic acid amide’s polar nature, which may reduce membrane permeability .

Physicochemical Properties

Compound Molecular Formula Molecular Weight (g/mol) Functional Group Key Applications
1-Methyl-1H-indole-7-sulfonic acid methylamide C10H12N2O2S 224.28 Sulfonic acid amide Research chemical
1-Methyl-1H-indole-7-carboxylic acid C10H9NO2 175.19 Carboxylic acid Medical intermediate
7-Chloro-3-methyl-1H-indole-2-carboxylic acid C10H8ClNO2 209.63 Chloro, carboxylic acid R&D use
1-Methyl-7-(trifluoromethyl)-1H-indazol-3-amine C9H8F3N3 215.18 Trifluoromethyl, amine Not specified

Biological Activity

1-Methyl-1H-indole-7-sulfonic acid amide is a derivative of indole, a significant heterocyclic compound known for its diverse biological activities. This compound features a sulfonic acid amide group that enhances its solubility and reactivity, making it a valuable candidate in medicinal chemistry, particularly in the fields of oncology and virology.

Target of Action

The primary biological activity of this compound involves its interaction with bacterial targets, leading to inhibition of their growth and proliferation. This compound is classified as a sulfonamide-based indole derivative, which typically interacts with various biochemical pathways within bacterial cells to induce cell death.

Biochemical Pathways

The compound affects several biochemical pathways, including:

  • Inhibition of Enzymatic Activity : It may inhibit cytochrome P450 enzymes, which are crucial for drug metabolism.
  • Cell Signaling Modulation : It influences cellular processes such as gene expression and apoptosis, potentially impacting cancer cell survival.

Pharmacokinetics

This compound exhibits favorable pharmacokinetic properties typical of sulfonamide compounds. These include good absorption, distribution, metabolism, and excretion (ADME) characteristics.

Antiviral Properties

Research indicates that this compound demonstrates potential antiviral activity. Studies have shown that indole derivatives can inhibit viral replication and may serve as effective antiviral agents against various pathogens.

Anticancer Activity

The compound has been investigated for its anticancer properties. In vitro studies have demonstrated that it can inhibit the growth of cancer cell lines such as MCF-7 (breast cancer) and HCT116 (colon cancer). The IC50 values for these cell lines were reported to be 12.93 μM and 11.52 μM, respectively, indicating significant cytotoxicity compared to standard treatments like sorafenib .

Study on VEGFR-2 Inhibition

A recent study evaluated the inhibitory effects of a related indole derivative on the VEGFR-2 enzyme, which is implicated in tumor angiogenesis. The compound exhibited an IC50 value of 25 nM, demonstrating superior binding affinity compared to sorafenib (35 nM). This suggests that this compound could be a promising candidate for targeting angiogenesis in cancer therapy .

Compound IC50 (nM) Target
This compound25VEGFR-2
Sorafenib35VEGFR-2

Safety and Toxicity Evaluation

In toxicity assessments, this compound exhibited a high safety profile with an IC50 value of 87.26 μM in non-cancerous cells. The selectivity index against cancer cell lines was notably high at values of 6.7 and 7.5 for MCF-7 and HCT116 cells, respectively .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
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Reactant of Route 2
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